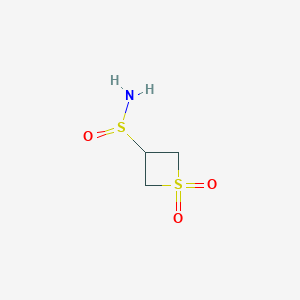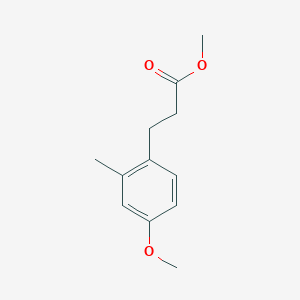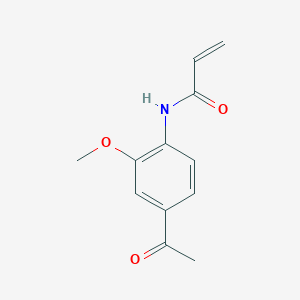
Thietane-3-sulfinamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thietane-3-sulfinamide 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure. This compound is notable for its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of both sulfinamide and dioxide functionalities within the thietane ring imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thietane-3-sulfinamide 1,1-dioxide typically involves the oxidation of thietane derivatives. One common method includes the reaction of thietane with hydrogen peroxide in the presence of a tungstate catalyst. The reaction is carried out at low temperatures (0-10°C) to ensure controlled oxidation and high yield . Another approach involves the use of sodium phenolates or thiophenolate to react with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole, followed by oxidation with hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of scalable oxidation processes, such as those involving hydrogen peroxide and tungstate catalysts, is preferred for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Thietane-3-sulfinamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the sulfinamide position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a tungstate catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Sodium phenolates or thiophenolate under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thietane-1,1-dioxides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of thietane-3-sulfinamide 1,1-dioxide, particularly its antidepressant effects, involves modulation of neurotransmitter systems. The compound has been shown to interact with serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission pathways. It likely stimulates serotonergic 5HT1A-receptors and/or blocks 5HT2A/2C-receptors and α2-adrenergic receptors . This multifaceted interaction contributes to its observed pharmacological effects.
Comparison with Similar Compounds
Thietane-3-sulfinamide 1,1-dioxide can be compared with other thietane derivatives, such as:
3-Substituted Thietane-1,1-dioxides: These compounds also exhibit antidepressant activity and have been synthesized using similar methods.
3-Ethoxythietane-1,1-dioxide: Another derivative with significant antidepressant properties.
Uniqueness: this compound stands out due to its specific combination of sulfinamide and dioxide functionalities, which confer unique reactivity and stability
Properties
IUPAC Name |
1,1-dioxothietane-3-sulfinamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S2/c4-8(5)3-1-9(6,7)2-3/h3H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVROFPXJOTFRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)S(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2356329.png)
![N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2356330.png)


![Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2356334.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356335.png)
![2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B2356336.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2356342.png)
![[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2356343.png)
![N-(2,4-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2356346.png)
![3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2356347.png)


